molecular formula C10H10N2 B1317122 1-(o-Tolyl)-1H-pyrazole CAS No. 20157-44-2

1-(o-Tolyl)-1H-pyrazole

Cat. No. B1317122
CAS RN: 20157-44-2
M. Wt: 158.2 g/mol
InChI Key: FBJOICPYOFJUBH-UHFFFAOYSA-N
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Description

“1-(o-Tolyl)-1H-pyrazole” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “o-Tolyl” part of the name indicates that a tolyl group, which is a functional group related to toluene, is attached to the pyrazole ring .


Synthesis Analysis

The synthesis of compounds similar to “1-(o-Tolyl)-1H-pyrazole”, such as “o-Tolyl benzonitrile (OTBN)”, often involves Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods for the synthesis of OTBN include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .


Molecular Structure Analysis

The molecular structure of “1-(o-Tolyl)-1H-pyrazole” can be deduced from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an o-tolyl group attached to it . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions involving “1-(o-Tolyl)-1H-pyrazole” or similar compounds often involve organometallic catalysts. For instance, the synthesis of “o-Tolyl benzonitrile (OTBN)”, a compound structurally similar to “1-(o-Tolyl)-1H-pyrazole”, involves reactions such as Suzuki, Negishi, and Kumada reactions .

Scientific Research Applications

Bioactive Properties and Applications

1-(o-Tolyl)-1H-pyrazole and its derivatives demonstrate a range of bioactive properties. These properties include hypoglycemic, analgesic, anti-inflammatory, antimicrobial, anticonvulsant, antidepressant, antimycobacterial, antioxidant, antiviral, insecticidal, and antitumor activities (Ş. Küçükgüzel & Sevil Şenkardeş, 2015). These diverse biological activities highlight the potential of 1-(o-Tolyl)-1H-pyrazole derivatives in the development of new pharmaceuticals and therapeutic agents.

Structural and Conformational Analysis

Detailed structural analysis of various pyrazole derivatives, including those with o-Tolyl groups, has been conducted to understand their physical and chemical properties. For instance, studies on 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile and related compounds have revealed insights into their molecular conformations and interactions (H. Abdel‐Aziz et al., 2012). These findings are crucial for the design and synthesis of pyrazole-based compounds with desired pharmacological properties.

Corrosion Inhibition

Pyrazoline derivatives, closely related to 1-(o-Tolyl)-1H-pyrazole, have been investigated as corrosion inhibitors for mild steel in acidic media. This research is significant in the field of industrial materials, where corrosion resistance is a critical factor. The effectiveness of these compounds in protecting metal surfaces from corrosion has been substantiated through a combination of experimental and theoretical methods (H. Lgaz et al., 2018).

Synthesis and Characterization

Advances in the synthesis and characterization of pyrazole derivatives, including those with o-Tolyl groups, have been made. Techniques like X-ray crystallography, NMR spectroscopy, and quantum chemical computational methods have been employed to characterize compounds such as 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole (Ersin Inkaya et al., 2012). These studies provide vital information on the molecular structure and properties of pyrazole derivatives, aiding in the development of new applications.

DNA Binding and Anticancer Activity

Pyrazole derivatives have been studied for their ability to bind to DNA and exhibit anticancer activity. Research has focused on understanding how these compounds interact with biological macromolecules and their potential efficacy as anticancer agents (Joseph Va et al., 2013). This area of research is particularly promising for the development of new therapeutic strategies against various types of cancer.

properties

IUPAC Name

1-(2-methylphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-5-2-3-6-10(9)12-8-4-7-11-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJOICPYOFJUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517077
Record name 1-(2-Methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(o-Tolyl)-1H-pyrazole

CAS RN

20157-44-2
Record name 1-(2-Methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 1 liter, 2-neck flask, fitted with a condenser and a magnetic stirrer, is successively added 90.0 g. (0.570 M.) of o-tolyl-hydrazine hydrochloride hydrate, 100 ml. of water, 63 ml. of 100% ethanol and 139.0 g. (0.633 M.) of 1,1,3,3-tetraethoxypropane. The reaction mixture is then heated slowly to between 80° C. and 90° C., and after maintaining the mixture at this temperature range for a period of about 3 hours, the reaction mixture is quenched on ice water and extracted with ethylacetate/ether. After drying the organic solution over anhydrous sodium sulfate, the solvents are evaporated to obtain a very dark liquid. Distillation in an air oven at a temperature between 110°-120° C. and a pressure of 1 mm. of Hg. yielded a light yellow oil (Yield: 83%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
RH Hsiao, CC Tseng, JJ Xie, SE Tsai, N Uramaru… - Tetrahedron, 2019 - Elsevier
A novel and efficient redox reaction was developed to react 5-amino-1H-pyrazole-4-carbaldehyde with sodium nitrite (NaNO 2 ) in an acidic solution (HCl/MeOH) to generate 5-amino-4-…
Number of citations: 8 www.sciencedirect.com
N Barsu, B Emayavaramban… - European Journal of …, 2017 - Wiley Online Library
A simple and efficient method for Cp*Co III ‐catalyzed C–H bond alkylation using activated olefins was developed. Selective C–H monoalkylation was performed at ambient temperature…
B Zhao, Q Liang, H Ren, X Zhang, Y Wu… - European journal of …, 2020 - Elsevier
KDM5B (also known as PLU-1 and JARID1B) is 2-oxoglutarate and Fe 2+ dependent oxygenase that acts as a histone H3K4 demethylase, which is a key participant in inhibiting the …
Number of citations: 26 www.sciencedirect.com
SD Nale, RS Thombal, YR Lee - Asian Journal of Organic …, 2021 - Wiley Online Library
Ruthenium(II)‐catalyzed switchable ortho functionalization of 1‐arylpyrazoles with maleimides is developed in this study. This divergent reaction proceeds via five‐membered …
Number of citations: 11 onlinelibrary.wiley.com
S Swami, R Shrivastava, N Sharma… - Letters in Organic …, 2022 - ingentaconnect.com
1,5-Disubstituted tetrazoles are vital drug-like scaffolds usually encountered as valuable bioisosteres of the cis-amide bond. In this article, we reported the synthesis of some novel …
Number of citations: 0 www.ingentaconnect.com
A Pendri, DS Dodd, J Chen, ME Cvijic… - ACS Combinatorial …, 2012 - ACS Publications
We have developed a solid phase synthesis route to 1,5-substituted pyrazole-4-carboxamides with three diversity points aimed at the discovery of new compounds as potential G-…
Number of citations: 14 pubs.acs.org
DH Oliveira, TB Aquino… - Advanced Synthesis …, 2015 - Wiley Online Library
We describe herein an efficient protocol to synthesize selanyl‐substituted pyrazoles by cyclocondensation and copper‐catalyzed direct CH bond selenation reactions. The products …
Number of citations: 37 onlinelibrary.wiley.com
H Batchu, S Bhattacharyya, R Kant… - The Journal of organic …, 2015 - ACS Publications
A palladium-catalyzed pyrazole-directed regioselective oxidative C(sp2)–H functionalization of the N-phenyl ring in N-phenylpyrazoles to afford either a biaryl bis-pyrazole (via …
Number of citations: 36 pubs.acs.org
V Rampazzi, A Massard, P Richard, M Picquet… - …, 2012 - Wiley Online Library
… 1-o-Tolyl-1H-pyrazole (9): The reaction of pyrazole (245 mg, 3.6 mmol) and o-bromotoluene (0.44 mL, 3.6 mmol) gave 1-o-tolyl-1 H-pyrazole in 49 % yield (279 mg). H NMR (298 K): δ=…
DH Oliveira, D Alves, RG Jacob… - Current Organic …, 2015 - ingentaconnect.com
We describe here a simple protocol for the synthesis of 4-(arylsulfenyl)-1H-pyrazoles by copper-catalyzed cyclocondensation and direct C–H bond sulfenylation reactions. The products …
Number of citations: 10 www.ingentaconnect.com

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